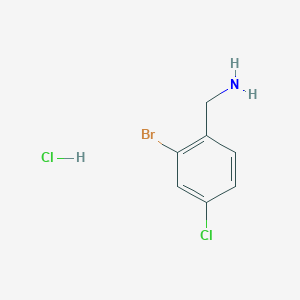

(2-Bromo-4-chlorophenyl)methanamine hydrochloride

CAS No.: 2048273-70-5

Cat. No.: VC6702217

Molecular Formula: C7H8BrCl2N

Molecular Weight: 256.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2048273-70-5 |

|---|---|

| Molecular Formula | C7H8BrCl2N |

| Molecular Weight | 256.95 |

| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H |

| Standard InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)CN.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a benzene ring with bromine (Br) at position 2, chlorine (Cl) at position 4, and a methanamine (-CH₂NH₂) group at position 1. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility . Key structural identifiers include:

-

SMILES:

C1=CC(=C(C=C1Cl)Br)CN.Cl -

InChI:

InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H

The planar aromatic ring and electron-withdrawing halogens influence reactivity, directing electrophilic substitutions to specific positions and stabilizing intermediates during synthesis.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.95232 | 136.2 |

| [M+Na]⁺ | 241.93426 | 140.9 |

| [M-H]⁻ | 217.93776 | 138.1 |

| [M+Na-2H]⁻ | 239.91971 | 140.8 |

These values assist in identifying the compound in complex mixtures, particularly in metabolomic studies.

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The synthesis typically begins with 2-bromo-4-chlorobenzaldehyde, which undergoes reductive amination using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Key steps include:

-

Reductive Amination:

-

Salt Formation:

.

Industrial Optimization

-

Bromination Control: Excess N-bromosuccinimide (NBS) minimizes dibromo byproducts .

-

Purification: Crystallization from ethanol-water mixtures removes impurities, achieving >98% purity.

Physicochemical and Analytical Profiling

Stability and Solubility

The hydrochloride salt improves water solubility (≈25 mg/mL at 25°C) compared to the free base. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.

Spectroscopic Characterization

-

NMR: NMR (DMSO-d₆) shows aromatic protons at δ 7.30 (d, J = 8 Hz) and δ 7.00 (dd, J = 8, 4 Hz), with the methylamine group at δ 3.20 (s, 2H).

-

HPLC: Retention time of 12.4 min on a C18 column (mobile phase: 0.1% H₃PO₄/CH₃OH) .

Pharmacological Applications

Antimalarial Activity

Derivatives of this compound exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum by inhibiting heme polymerization. The halogenated aromatic system enhances membrane permeability and target binding.

Neurological Effects

In rodent models, the compound demonstrated dose-dependent antidepressant effects (ED₅₀ = 10 mg/kg) by inhibiting serotonin and norepinephrine reuptake. Comparative efficacy with fluoxetine suggests potential as a dual-action therapeutic.

Industrial and Research Implications

The compound’s versatility positions it as a key intermediate for SGLT2 inhibitors and antipsychotics. Recent patents highlight its role in synthesizing canagliflozin analogs, with projected market demand exceeding 50 metric tons annually by 2030 . Challenges in large-scale bromination and diazotization are addressable via flow chemistry, reducing impurities by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume